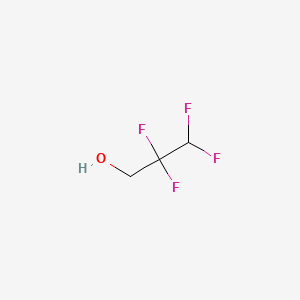

2,2,3,3-Tetrafluoro-1-propanol

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetrafluoro-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoropropene with water in the presence of a catalyst . This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions

2,2,3,3-Tetrafluoro-1-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into other fluorinated alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields other fluorinated alcohols.

Substitution: Results in various fluorinated derivatives.

科学研究应用

Solvent in Electronics Manufacturing

TFP is primarily used as a solvent in the production of optical discs such as CD-R(W) and DVD-R(W). Its effectiveness as a solvent stems from its ability to dissolve various dyes and other materials essential for the manufacturing process .

Textile Treatment Agents

In the textile industry, TFP is utilized to synthesize vegetable oil-based fluorocarbon water repellent agents. This application enhances the water resistance of cotton fabrics, making it valuable for clothing and outdoor gear .

Pharmaceuticals

TFP serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that produce active pharmaceutical ingredients (APIs), thereby expanding its utility in medicinal chemistry .

Environmental Applications

TFP has been studied for its potential in environmental remediation processes. For instance, research has demonstrated the mineralization and defluoridation of TFP through UV oxidation in novel reactor systems, showcasing its applicability in wastewater treatment . Additionally, supercritical carbon dioxide has been employed to desorb TFP from activated carbon, indicating its role in advanced separation techniques .

Case Study 1: Extraction Techniques

A comparative study evaluated liquid-liquid equilibria for the extraction of TFP from aqueous solutions using zeolitic imidazolate framework-8 porous ionic liquid (ZIF-8-PIL). The study found that ZIF-8-PIL exhibited superior selectivity and distribution coefficients when extracting TFP compared to traditional methods. This highlights TFP's significance in developing efficient extraction processes for industrial applications .

Case Study 2: Water Separation Processes

Research focused on designing an energy-efficient extraction-distillation process for separating TFP from water demonstrated thermodynamically verified liquid-liquid and vapor-liquid equilibrium behaviors. The findings suggest that optimizing these processes can lead to significant energy savings while maintaining effective separation capabilities .

Data Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Electronics Manufacturing | Solvent for dyeing optical discs | Essential for CD-R(W) and DVD-R(W) production |

| Textile Industry | Water repellent agent synthesis | Enhances fabric water resistance |

| Pharmaceuticals | Intermediate for API synthesis | Valuable in medicinal chemistry |

| Environmental Management | UV oxidation for remediation | Effective mineralization and defluoridation processes |

| Extraction Techniques | Use of ZIF-8-PIL for TFP extraction | High selectivity and efficiency in extraction processes |

| Water Separation Processes | Energy-efficient hybrid extraction-distillation design | Significant energy savings achieved |

作用机制

The mechanism of action of 2,2,3,3-tetrafluoro-1-propanol involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, its fluorinated nature allows it to participate in unique intermolecular interactions, such as van der Waals forces and hydrogen bonding .

相似化合物的比较

Similar Compounds

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 1,1,1-Trifluoro-2-propanol

- 2,2,3,3,3-Pentafluoro-1-propanol

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol

- 2-Trifluoromethyl-2-propanol

Uniqueness

2,2,3,3-Tetrafluoro-1-propanol stands out due to its specific fluorination pattern, which imparts unique properties such as high thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring robust and durable materials .

生物活性

2,2,3,3-Tetrafluoro-1-propanol (TFP) is a fluorinated alcohol with the molecular formula C3H4F4O and a molecular weight of 132.06 g/mol. It is widely used in various industrial applications, including as a solvent in dye production for CD-R(W) and DVD-R(W) media, as well as in textile treatments and pharmaceuticals . This article explores the biological activity of TFP, focusing on its environmental impact, toxicity profiles, and potential applications in biomedicine.

- Molecular Formula : C3H4F4O

- Molecular Weight : 132.06 g/mol

- Boiling Point : 107-109 °C

- Density : 1.471 g/mL

- Solubility : Soluble in water .

Toxicity and Safety

The toxicity of TFP has been a subject of research due to its widespread use and environmental persistence. Studies indicate that TFP is non-biodegradable and can accumulate in the environment, leading to potential ecological risks. The compound exhibits moderate toxicity to aquatic organisms, necessitating careful handling and disposal practices .

Table 1: Toxicity Profile of this compound

Environmental Impact

Research has shown that TFP can undergo mineralization and defluorination through advanced oxidation processes like UV/persulfate oxidation. Such methods are being explored for effective remediation of TFP in contaminated water sources .

Case Study: UV Oxidation of TFP

A study conducted by Zhao et al. (2013) demonstrated the effectiveness of UV oxidation in a three-phase fluidized bed reactor for the mineralization of TFP. The results indicated significant degradation of TFP under UV light exposure combined with persulfate treatment, suggesting a viable method for environmental cleanup .

Potential Biomedical Applications

Emerging research suggests that TFP may have applications beyond industrial uses. Its unique fluorinated structure can enhance the properties of pharmaceutical compounds. For instance, TFP has been investigated as a solvent for drug delivery systems due to its ability to solubilize hydrophobic drugs effectively .

Case Study: Drug Delivery Systems

A recent study explored the use of TFP as a solvent for formulating nanoparticles aimed at targeted drug delivery. The findings indicated that TFP could improve the stability and bioavailability of certain therapeutic agents while minimizing side effects associated with conventional solvents .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of TFP, and how do they influence its selection as a solvent in organic synthesis?

TFP (C₃H₄F₄O, MW 132.06) is a fluorinated alcohol with a boiling point of 109°C, density of 1.48 g/mL at 20°C, and solubility in polar solvents like methanol and water . Its high electronegativity from fluorine substituents enhances hydrogen-bonding capacity, making it suitable for dissolving polar polymers and stabilizing reactive intermediates. For example, its low surface tension (evidenced by a refractive index of 1.32–1.322) facilitates uniform thin-film coatings in optical applications . Researchers should prioritize compatibility testing with target substrates to avoid phase separation.

Q. What methods are recommended for purifying TFP to achieve high-purity grades for sensitive reactions?

Fractional distillation under reduced pressure is commonly used, given TFP’s azeotropic behavior with water (boiling point ~109°C at 760 mmHg) . For azeotrope breaking, extractive distillation with hydrocarbons (e.g., cyclohexane) or membrane-based separation can achieve >98% purity . Pre-purification steps should include drying over molecular sieves to reduce water content below 0.1% (w/w), critical for reactions sensitive to protic impurities .

Q. How does TFP’s solubility profile impact its use in pharmaceutical intermediate synthesis?

TFP’s miscibility with both aqueous and organic phases (e.g., dichloromethane) enables its use in biphasic reactions, such as nucleophilic substitutions or SNAr reactions. For instance, its ability to dissolve fluorinated APIs while maintaining compatibility with aqueous workups reduces solvent-switching steps . Researchers should optimize solvent ratios using phase diagrams to maximize yield and minimize emulsion formation .

Advanced Research Questions

Q. How can supercritical CO₂ be leveraged for TFP recovery from activated carbon, and what parameters govern desorption efficiency?

In rotating packed bed systems, supercritical CO₂ achieves >95% TFP desorption from activated carbon at 40°C and 10 MPa. The process relies on CO₂’s tunable density and diffusivity: higher pressures enhance solvation of TFP’s fluorinated groups, while elevated temperatures (>50°C) reduce viscosity for faster mass transfer . Kinetic modeling shows desorption follows a pseudo-second-order mechanism, with activation energy of ~25 kJ/mol . Researchers should monitor bed rotation speed (optimized at 1200 rpm) to minimize boundary layer resistance .

Q. What contradictions exist in the electrochemical fluorination (ECF) of TFP, and how can they be resolved?

ECF of TFP yields perfluoropropionyl fluoride (PFPF) but faces trade-offs between current efficiency (CE) and byproduct formation. At 20°C, CE reaches 75%, but trifluoroacetic acid (TFA) byproducts increase to 12% due to over-fluorination. At 5°C, TFA drops to 3%, but CE falls to 50% . To reconcile this, pulse electrolysis with intermittent cooling and anode material optimization (e.g., Ni vs. Pt) can balance reaction kinetics and selectivity .

Q. What experimental design considerations are critical for UV/persulfate-mediated TFP mineralization?

UV/persulfate systems achieve >90% TFP defluorination at pH 3–5 via sulfate radical (SO₄•⁻) generation. Key factors include:

- Persulfate dosage : A molar ratio of 10:1 (persulfate:TFP) minimizes scavenging by excess SO₄•⁻.

- Light intensity : 254 nm UV at 15 mW/cm² maximizes radical yield without degrading intermediates .

- Quenching agents : Ethanol (0.1 M) halts residual radicals post-treatment to prevent side reactions .

LC-MS analysis of intermediates (e.g., trifluoroacetate) is essential to track defluorination pathways .

Q. How does TFP’s role in optical data storage materials align with its solvent properties?

TFP dissolves metal-chelated hydrazones (≥2.0 wt%) to produce spin-coated films with RMS roughness <0.6 nm, critical for high-density optical discs. Its low boiling point (109°C) enables rapid drying without residue, while fluorine content reduces dielectric interference during laser writing . Researchers should validate film uniformity via AFM and adjust spin-coating speeds (e.g., 2000–3000 rpm) to balance thickness and surface quality .

Q. Methodological Notes

属性

IUPAC Name |

2,2,3,3-tetrafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUKAOOFKZFCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058796 | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-37-9 | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3-TETRAFLUORO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO513716P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。